molecular formula C11H16FNO2 B7903377 [(3-Fluoro-2-methoxyphenyl)methyl](2-methoxyethyl)amine

[(3-Fluoro-2-methoxyphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B7903377
M. Wt: 213.25 g/mol
InChI Key: LPTWWNNXRTUQBK-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)methylamine is a secondary amine featuring a fluorinated aromatic ring and dual methoxy substituents. Its structure combines a (3-fluoro-2-methoxyphenyl)methyl group attached to a 2-methoxyethylamine backbone.

Properties

IUPAC Name

N-[(3-fluoro-2-methoxyphenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2/c1-14-7-6-13-8-9-4-3-5-10(12)11(9)15-2/h3-5,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTWWNNXRTUQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=C(C(=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-methoxyphenyl)methylamine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with 2-methoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. The final product is usually purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-methoxyphenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

(3-Fluoro-2-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-Fluoro-2-methoxyphenyl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

(3-Bromothiophen-2-yl)methylamine ()

  • Structure : Replaces the fluorophenyl group with a bromothiophene ring.
  • Key Differences :
    • Electronic Effects : Bromine (electron-withdrawing) vs. fluorine (moderately electron-withdrawing). Thiophene’s aromaticity differs from benzene, altering π-π stacking interactions.
    • Physical Properties : Molecular weight = 250.16 g/mol; liquid at room temperature .
  • Applications : Bromothiophene derivatives are common intermediates in organic synthesis, particularly in heterocyclic chemistry.

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine ()

  • Structure : Contains a dimethoxybenzyl group and a 4-fluorophenethyl chain.
  • Key Differences :
    • Substitution Pattern : 2,3-Dimethoxy (electron-donating) vs. 3-fluoro-2-methoxy (mixed electronic effects).
    • Linker : Ethyl spacer may enhance conformational flexibility compared to the direct benzyl attachment in the target compound.
  • Relevance : Such analogs are explored for receptor-binding studies due to their aromatic diversity .

Thiophene-Based Analogs

(2-Methoxyethyl)[(3-methylthiophen-2-yl)methyl]amine Hydrochloride ()

  • Structure : Thiophene ring with a methyl substituent instead of fluorophenyl.
  • Bioactivity: Thiophene derivatives are prevalent in antiviral and antifungal agents, suggesting possible therapeutic overlap .

Halogenated Phenylmethylamines

(3,5-Dichlorophenyl)methylamine ()

  • Structure : Dichlorophenyl group instead of fluoromethoxyphenyl.
  • Key Differences: Electron Effects: Cl (strongly electron-withdrawing) vs. F and OCH₃ (moderate effects).
  • Applications : Dichlorophenyl groups are common in agrochemicals and antimicrobials .

Methoxyethylamine Backbone

  • Role: The 2-methoxyethyl group enhances solubility in polar solvents (e.g., water, ethanol) due to ether oxygen’s hydrogen-bonding capacity.
  • Comparison: In , compounds with 2-methoxyethylphenoxy groups showed potent histone deacetylase (HDAC) inhibition (IC₅₀ ~1 µM), suggesting this moiety may improve target engagement in enzyme inhibitors .

Fluorinated Aromatic Rings

  • Example : ’s compound ({2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine features a fluorinated ether linkage, demonstrating the versatility of fluorine in fine-tuning bioactivity .

Biological Activity

(3-Fluoro-2-methoxyphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring with methoxy substituents, which significantly influence its biological activity. The presence of both fluorine and methoxy groups enhances the compound's lipophilicity and alters its binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that (3-Fluoro-2-methoxyphenyl)methylamine exhibits antimicrobial activity. Studies have shown that compounds with similar structural features possess the ability to inhibit bacterial growth and may serve as potential leads for developing new antibiotics.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism involves modulation of inflammatory pathways, which can be attributed to the interaction of the methoxy groups with specific receptors involved in inflammation.

The biological effects of (3-Fluoro-2-methoxyphenyl)methylamine are largely due to its interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, while the methoxy groups influence its specificity.

Enzyme Interaction Studies

In enzyme interaction studies, the compound has been shown to affect various biochemical pathways, indicating its potential as a therapeutic agent. For instance, it may inhibit specific enzymes involved in metabolic processes or inflammatory responses.

Research Findings and Case Studies

Several studies have documented the biological activity of compounds structurally related to (3-Fluoro-2-methoxyphenyl)methylamine:

  • Antiviral Activity : A related study on fluoro-substituted compounds demonstrated significant antiviral activity against Hepatitis B virus (HBV), suggesting that similar mechanisms might be applicable to (3-Fluoro-2-methoxyphenyl)methylamine .
  • Antitumor Potential : Compounds with similar methoxy and fluorine substitutions have been synthesized and tested for antitumor activity, showing promising results in inhibiting cancer cell proliferation in vitro .

Comparative Analysis

Compound Biological Activity Mechanism References
(3-Fluoro-2-methoxyphenyl)methylamineAntimicrobial, Anti-inflammatoryEnzyme inhibition, receptor modulation,
3'-FluoroapionucleosidesAntiviral against HBVInhibition of viral polymerase
Fluoro-, methoxyl-substituted isoflavonesAntitumorGrowth inhibition in cancer cell lines

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